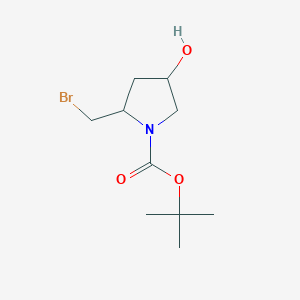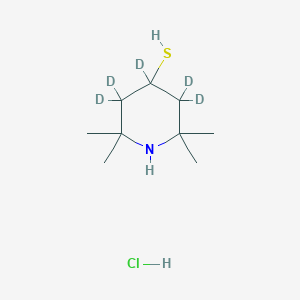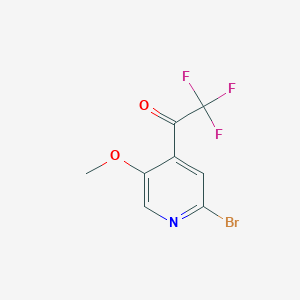
1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a trifluoroethanone moiety attached to a pyridine ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxypyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted pyridines and trifluoroethanone derivatives.
Applications De Recherche Scientifique
1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-5-methoxypyridin-4-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C8H5BrF3NO2 |
|---|---|
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
1-(2-bromo-5-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-5-3-13-6(9)2-4(5)7(14)8(10,11)12/h2-3H,1H3 |
Clé InChI |
NCMUYNZMNMROBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1C(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


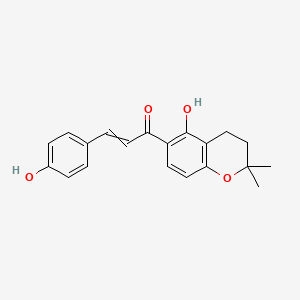
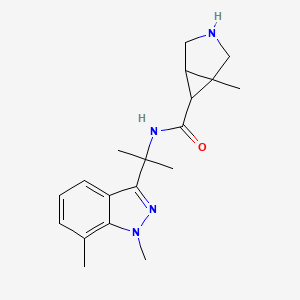
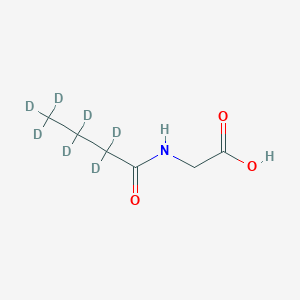
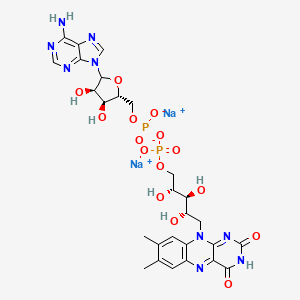
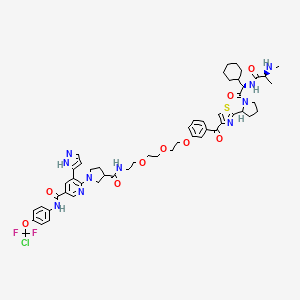
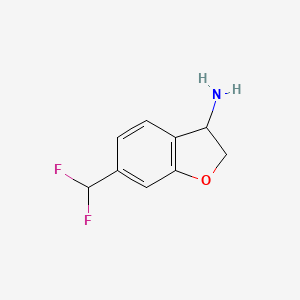
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
